molecular formula C13H23NO2S2 B13459526 Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate

Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B13459526
M. Wt: 289.5 g/mol
InChI Key: ABOCMFYLELLYQG-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[33]heptane-1-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[33]heptane-1-carboxylate typically involves multiple steps, starting from readily available precursorsSpecific reagents and catalysts are used to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining high standards of quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or acetonitrile are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler spirocyclic compounds .

Scientific Research Applications

Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways and processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C13H23NO2S2

Molecular Weight

289.5 g/mol

IUPAC Name

tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate

InChI

InChI=1S/C13H23NO2S2/c1-11(2,3)16-10(15)14-9-13(17-4,18-5)12(14)7-6-8-12/h6-9H2,1-5H3

InChI Key

ABOCMFYLELLYQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C12CCC2)(SC)SC

Origin of Product

United States

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